molecular formula C33H47Cl2NO11 B235371 Enacyloxin iva CAS No. 142386-37-6

Enacyloxin iva

Numéro de catalogue B235371
Numéro CAS: 142386-37-6
Poids moléculaire: 704.6 g/mol
Clé InChI: VSFNDCKKSCIXNV-PHMKDSOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enacyloxin Iva is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound belongs to the group of oxazole-containing peptides and has been found to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has gained significant attention in the scientific community due to its unique structure and promising biological activity.

Mécanisme D'action

The mechanism of action of Enacyloxin Iva involves the inhibition of bacterial cell wall synthesis. The compound binds to the transpeptidase domain of penicillin-binding protein 2a (PBP2a), which is responsible for the synthesis of bacterial cell walls. This binding prevents the cross-linking of peptidoglycan chains, leading to the disruption of the bacterial cell wall and eventual cell death.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity towards mammalian cells, making it a promising candidate for the development of antibacterial agents. The compound has also been found to have a low propensity for the development of resistance, which is a significant concern with current antibiotics.

Avantages Et Limitations Des Expériences En Laboratoire

Enacyloxin Iva has several advantages for lab experiments, including its potent antibacterial activity and low toxicity towards mammalian cells. However, the compound is challenging to synthesize, which limits its availability for research purposes.

Orientations Futures

There are several future directions for the study of Enacyloxin Iva. One direction is the development of analogs with improved antibacterial activity and pharmacokinetic properties. Another direction is the investigation of the compound's potential for the treatment of bacterial infections in animal models. Additionally, the study of the mechanism of action of this compound could lead to the development of new antibacterial agents that target the bacterial cell wall synthesis pathway.
Conclusion
This compound is a promising natural product that exhibits potent antibacterial activity against Gram-positive bacteria, including this compound. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has minimal toxicity towards mammalian cells. This compound has several advantages for lab experiments, but its challenging synthesis limits its availability for research purposes. There are several future directions for the study of this compound, including the development of analogs with improved activity and the investigation of its potential for the treatment of bacterial infections.

Méthodes De Synthèse

Enacyloxin Iva can be synthesized through a multi-step process that involves the coupling of two amino acids, serine and valine, with an oxazole-containing dipeptide. The process involves the protection of the amino and carboxyl groups of the amino acids, followed by the coupling of the protected amino acids with the oxazole-containing dipeptide. The protected groups are then removed, and the resulting compound is purified through chromatography to yield this compound.

Applications De Recherche Scientifique

Enacyloxin Iva has been extensively studied for its antibacterial activity against various strains of bacteria. The compound has been found to exhibit potent activity against this compound, which is a significant concern in the medical community due to its resistance to multiple antibiotics. This compound has also been found to be active against other Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis.

Propriétés

Numéro CAS

142386-37-6

Formule moléculaire

C33H47Cl2NO11

Poids moléculaire

704.6 g/mol

Nom IUPAC

3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,15,17-tetrahydroxy-6,12-dimethyltricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H47Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-27,29-31,37-39,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-

Clé InChI

VSFNDCKKSCIXNV-PHMKDSOOSA-N

SMILES isomérique

CC/C=C/C(C(C(CC(C(C(C(C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)OC1CC(CCC1O)C(=O)O)/Cl)O)O)O)O)Cl)OC(=O)N

SMILES

CCC=CC(C(C(CC(C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)O)Cl)OC(=O)N

SMILES canonique

CCC=CC(C(C(CC(C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)O)Cl)OC(=O)N

Synonymes

3-(19'-carbamoyloxy-11',18'-dichloro-6',12'-dimethyl-13',14'15'17'-tetrahydroxytricosa-2',4',6',8',10',20'-hexaenoyloxy)-4-hydroxy-1-cyclohexanecarboxylic acid
enacyloxin IVa
ENX IVa

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.